molecular formula C10H11N3O B13119449 1-(7-Methylbenzo[e][1,2,4]triazin-1(2H)-yl)ethanone

1-(7-Methylbenzo[e][1,2,4]triazin-1(2H)-yl)ethanone

Cat. No.: B13119449
M. Wt: 189.21 g/mol
InChI Key: MVRIFDJBWNCNTG-UHFFFAOYSA-N
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Description

7-Methylbenzo[e][1,2,4]triazin-3-amine Blatter radicals . These radicals were first reported by Blatter in 1968 . Unlike their nitroxide counterparts, Blatter radicals exhibit greater flexibility for modification through simple substitution changes. Recent advancements in their synthesis have positioned them as promising candidates for various applications in functional materials.

Preparation Methods

The synthetic routes for 1-(7-Methylbenzo[e][1,2,4]triazin-1(2H)-yl)ethanone involve the introduction of a methyl group onto the benzo[e][1,2,4]triazine core. While specific methods may vary, one common approach is the reaction of benzo[e][1,2,4]triazin-3-amine with a methylating agent (e.g., methyl iodide or dimethyl sulfate) under suitable conditions. Industrial production methods may involve large-scale synthesis and purification processes .

Chemical Reactions Analysis

1-(7-Methylbenzo[e][1,2,4]triazin-1(2H)-yl)ethanone can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction processes can yield reduced derivatives of the compound.

    Substitution: Substituting functional groups on the benzo[e][1,2,4]triazine ring can modify its properties. Common reagents include oxidants (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products depend on the specific reaction conditions and substituents.

Scientific Research Applications

1-(7-Methylbenzo[e][1,2,4]triazin-1(2H)-yl)ethanone finds applications in various fields:

    Chemistry: As a stable radical, it serves as a spin label in EPR spectroscopy.

    Biology: It can be used as a probe to study redox processes in biological systems.

    Medicine: Research explores its potential as an antioxidant or therapeutic agent.

    Industry: It may contribute to the development of functional materials like liquid crystals and magnetic materials.

Mechanism of Action

The exact mechanism by which 1-(7-Methylbenzo[e][1,2,4]triazin-1(2H)-yl)ethanone exerts its effects remains an active area of investigation. It likely involves interactions with molecular targets and pathways related to redox processes, but further studies are needed to elucidate the specifics.

Comparison with Similar Compounds

While Blatter radicals share some similarities with nitroxides, their unique properties make them distinct. Other similar compounds include nitroxides, stable radicals, and related heterocyclic systems.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

1-(7-methyl-2H-1,2,4-benzotriazin-1-yl)ethanone

InChI

InChI=1S/C10H11N3O/c1-7-3-4-9-10(5-7)13(8(2)14)12-6-11-9/h3-6H,1-2H3,(H,11,12)

InChI Key

MVRIFDJBWNCNTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=CNN2C(=O)C

Origin of Product

United States

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